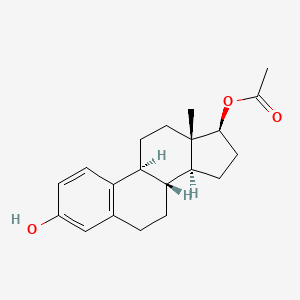

beta-Estradiol 17-acetate

Vue d'ensemble

Description

Beta-Estradiol 17-acetate is an estrogen and an estrogen ester, specifically, the C17β acetate ester of estradiol . It is the C17β positional isomer of the better-known and clinically used estradiol ester estradiol acetate . It was never marketed . It is significantly associated with brain functions including neuroprotection, neurogenesis, and synaptic plasticity . Beta-Estradiol maintains bone homeostasis, and hence is preferred for osteoporosis therapy .

Molecular Structure Analysis

The crystal structure of the single component form of the primary female sex hormone, 17-β-estradiol (BES), is reported, solved from single crystals obtained by sublimation . The Z′ = 2 P 2 1 2 1 2 1 structure was computationally predicted as one of the thermodynamically plausible structures .Applications De Recherche Scientifique

Environmental Impact and Bioaccumulation

Beta-Estradiol 17-acetate has been studied for its effects on the environment, particularly its potential for bioaccumulation which can cause damage to ecosystems. Research focuses on its presence throughout the food chain and its ecotoxicological impact .

Medical Diagnostics and Reference Materials

The compound is used in the development of serum-based reference materials for medical diagnostics, particularly for measuring levels of 17 beta-estradiol (17 β-E2) using methods like isotope dilution liquid chromatography tandem mass spectrometry (ID-LC-MS/MS) .

Endocrine System Effects

Due to its role as a sex steroid hormone, beta-Estradiol 17-acetate’s effects on the endocrine systems of humans and animals are a significant area of study. Its influence on hormonal balance and related physiological processes is a key research topic .

Neurotrophic and Neuroprotective Roles

Research has also focused on the neurotrophic and neuroprotective roles that beta-Estradiol 17-acetate may play in the brain, which is critical for understanding its broader implications on neurological health .

Biotransformation Studies

Studies on the biotransformation of beta-Estradiol 17-acetate aim to understand its metabolic pathways, including its use as an electron donor in denitrifying sludge, contributing to knowledge about its mineralization and final destination in environmental processes .

Biosensor Development

Beta-Estradiol 17-acetate is used in the development of biosensors due to its critical role as a hormone. These biosensors are designed to be small, efficient, and flexible for detecting E2 levels .

Aquatic Life Research

The compound has been utilized in body burden analyses to study the effect of environmental contaminants like triclosan on estuarine fish, highlighting its application in aquatic toxicology studies .

Mécanisme D'action

Target of Action

Beta-Estradiol 17-acetate, also known as Estradiol 17-acetate, is a pro-drug ester of Estradiol . Estradiol is the most potent form of all mammalian estrogenic steroids and acts as the major female sex hormone . Its primary targets are the Estrogen Receptors (ER), including ERα and ERβ subtypes, which are located in various tissues including the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain .

Mode of Action

As a pro-drug of estradiol, beta-Estradiol 17-acetate has the same downstream effects within the body through binding to the Estrogen Receptor (ER) . Following absorption, the esters are cleaved, resulting in the release of endogenous estradiol, or 17β-estradiol . Ester pro-drugs of estradiol are therefore considered to be bioidentical forms of estrogen .

Biochemical Pathways

Estradiol influences several biological processes related to cancer malignancy in ER+ breast cancer . It up-regulates energy metabolic pathways, cellular proliferation, and tumor invasiveness . The mitogen-activated protein kinase (MAPK) cascade and the cyclic-AMP-responsive element-binding protein signaling pathway also respond rapidly to Estradiol and have been implicated in its neuroprotective effects .

Pharmacokinetics

Estradiol is commonly synthesized as a pro-drug ester for oral or intramuscular administration due to its low oral bioavailability on its own . Esterification of estradiol aims to improve absorption and bioavailability after oral administration or to sustain release from depot intramuscular injections through improved lipophilicity .

Result of Action

The molecular and cellular effects of beta-Estradiol 17-acetate’s action are significant. It is involved in a number of organ functions, significantly associated with brain functions including neuroprotection, neurogenesis, and synaptic plasticity . It also maintains bone homeostasis, and hence is preferred for osteoporosis therapy .

Action Environment

Beta-Estradiol 17-acetate is discharged consistently and directly into surface waters with wastewater treatment plants (WWPTs) effluents, disposal sludges, and in storm-water runoff . Its presence in the environment can cause issues ranging from the feminization of males to inhibiting plant growth . Therefore, establishing national and international standards with detailed guidelines for advanced treatment systems is crucial to mitigate global pollution .

Safety and Hazards

Orientations Futures

Beta-Estradiol 17-acetate is significantly associated with brain functions including neuroprotection, neurogenesis, and synaptic plasticity . It maintains bone homeostasis, and hence is preferred for osteoporosis therapy . This indicates that it might have potential applications in treating neurological disorders and bone diseases .

Propriétés

IUPAC Name |

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O3/c1-12(21)23-19-8-7-18-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h4,6,11,16-19,22H,3,5,7-10H2,1-2H3/t16-,17-,18+,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAHOQNJVHDHYRN-SLHNCBLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20938492 | |

| Record name | Estradiol 17beta-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20938492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

beta-Estradiol 17-acetate | |

CAS RN |

1743-60-8 | |

| Record name | Estradiol, 17-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1743-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Estradiol 17-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001743608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estradiol 17beta-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20938492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (17β)-3-Hydroxyestra-1,3,5(10)-trien-17-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESTRADIOL 17-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VM9HO33RU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

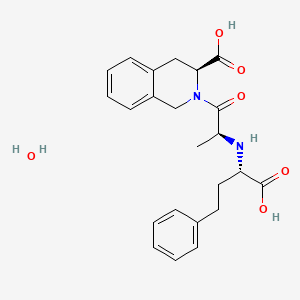

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,11-Dihydroquinoxalino[2,3-b]quinoxaline](/img/structure/B1662413.png)

![2-(Pyridin-3-YL)-1-azabicyclo[3.2.2]nonane](/img/structure/B1662415.png)

![5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B1662422.png)

![3-[(7H-purin-6-ylamino)methyl]phenol](/img/structure/B1662424.png)